molecular formula C18H18O4 B3059049 1,4,5,8-Tetramethoxyanthracene CAS No. 93878-10-5

1,4,5,8-Tetramethoxyanthracene

Cat. No.: B3059049
CAS No.: 93878-10-5
M. Wt: 298.3 g/mol
InChI Key: HHPMEFNJPSZCAF-UHFFFAOYSA-N
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Description

1,4,5,8-Tetramethoxyanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methoxy groups attached to the anthracene core at positions 1, 4, 5, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetramethoxyanthracene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetramethoxyanthracene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy or methoxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution can introduce various functional groups onto the anthracene core.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetramethoxyanthracene involves its interaction with light and other molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetramethoxyanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable for applications in organic electronics and materials science.

Properties

IUPAC Name

1,4,5,8-tetramethoxyanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-19-15-5-6-16(20-2)12-10-14-13(9-11(12)15)17(21-3)7-8-18(14)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPMEFNJPSZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452766
Record name Anthracene, 1,4,5,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93878-10-5
Record name Anthracene, 1,4,5,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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